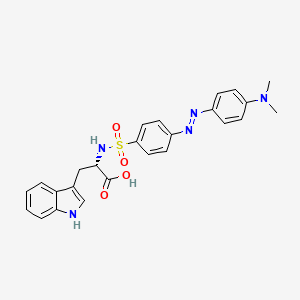

Dabsyl-L-tryptophan

説明

Significance of Amino Acid Derivatization for Enhanced Detectability in Analytical Chemistry

Amino acids are the fundamental building blocks of proteins and play crucial roles in numerous biological processes. However, their direct analysis can be challenging due to their high polarity and, for many, the lack of a strong chromophore or fluorophore, which are necessary for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC). To overcome these limitations, a process called derivatization is employed.

Derivatization involves chemically modifying the amino acids to attach a "tag" or "label" that enhances their detectability. This process can improve several analytical parameters:

Increased Sensitivity: The attached label often possesses strong ultraviolet (UV) absorbance or fluorescence properties, allowing for detection at much lower concentrations.

Improved Chromatographic Separation: Derivatization can alter the polarity of amino acids, making them more suitable for separation on commonly used reversed-phase HPLC columns.

Enhanced Stability: The resulting derivatives are often more stable than the parent amino acids, leading to more reproducible and reliable analytical results.

Overview of Dabsyl-L-tryptophan as a Chromogenic Label in Research Methodologies

This compound is the product of the reaction between L-tryptophan and dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride). Dabsyl chloride is a chromogenic reagent, meaning it imparts color to the molecule it reacts with. The resulting dabsylated amino acids, including this compound, are intensely colored and can be readily detected in the visible region of the electromagnetic spectrum, typically around 425-465 nm.

This visible light detection is a significant advantage as it minimizes interference from other components in a complex sample that might absorb in the UV range. The dabsyl derivatives are also known for their excellent stability, contributing to the robustness and reproducibility of analytical methods.

The use of this compound and other dabsylated amino acids is prevalent in various research fields, including:

Food Science: To determine the amino acid composition of foods and beverages.

Clinical Diagnostics: For the analysis of amino acids in biological fluids like urine, which can be indicative of certain diseases.

Pharmaceutical Research: In the analysis of protein and peptide-based drugs.

Historical Context and Evolution of Dabsyl Derivatization in Amino Acid Analysis

The use of derivatization reagents for amino acid analysis has a long history, with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) being one of the earliest and most widely used reagents. Dansyl chloride reacts with primary and secondary amino groups to produce fluorescent derivatives, significantly improving detection limits.

Building on the success of dansyl chloride, dabsyl chloride was introduced as an alternative with several key advantages. The derivatization procedure with dabsyl chloride is straightforward, and the resulting dabsyl-amino acids are exceptionally stable. The ability to detect these derivatives in the visible range, away from the UV-absorbing background of many biological samples, was a major step forward in simplifying and improving the reliability of amino acid analysis.

Initially, amino acid analysis involved techniques like paper chromatography and ion-exchange chromatography with post-column derivatization. The advent of pre-column derivatization with reagents like dabsyl chloride, coupled with the power of reversed-phase HPLC, has led to faster, more sensitive, and highly reproducible methods for the simultaneous analysis of multiple amino acids. This evolution has made dabsyl derivatization a cornerstone of modern amino acid analysis.

Compound Information

| Compound Name |

| This compound |

| Dabsyl chloride |

| L-tryptophan |

| Dansyl chloride |

| Dabsyl-L-methionine |

| Dabsyl-L-alanine |

| Dabsyl-L-leucine |

| Dabsyl-L-proline |

| Dabsyl-L-valine |

| Glycine (B1666218) |

| Phenylalanine |

| Methionine |

| Alanine |

| Leucine |

| Lysine (B10760008) |

| Aspartic acid |

| Glutamic acid |

| Serine |

| Threonine |

| Arginine |

| Proline |

| Valine |

| Isoleucine |

| Cystine |

| Histidine |

| Tyrosine |

| Taurine |

| Hydroxyproline |

| Hydroxylysine |

| Norleucine |

| Cysteic acid |

| S-carboxymethylcysteine |

| S-sulfocysteine |

| Methionine sulfone |

| Methionine sulfoxide |

| Anserine |

| Carnosine |

| Ristocetin |

| Vancomycin |

| o-phthalaldehyde |

| Ninhydrin |

| Fluorescamine |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) |

| Phenyl isothiocyanate (PITC) |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Phosphorus oxychloride |

| Perchloric acid |

| Trichloroacetic acid |

This compound Properties

| Property | Value | Source |

| CAS Number | 97685-00-2 | |

| Molecular Formula | C₂₅H₂₅N₅O₄S | |

| Molecular Weight | 491.57 g/mol | |

| Melting Point | 206 °C | |

| Appearance | Crystal | |

| Purity | >98.0% (HPLC) |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O4S/c1-30(2)20-11-7-18(8-12-20)27-28-19-9-13-21(14-10-19)35(33,34)29-24(25(31)32)15-17-16-26-23-6-4-3-5-22(17)23/h3-14,16,24,26,29H,15H2,1-2H3,(H,31,32)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKGZXUAHWJTIA-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555053 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97685-00-2 | |

| Record name | N-[[4-[2-[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonyl]-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97685-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for Dabsyl L Tryptophan

Mechanism of Dabsylation for Primary and Secondary Amino Groups

Dabsyl chloride reacts with the primary and secondary amino groups of amino acids, such as the α-amino group in L-tryptophan. The reaction is a nucleophilic substitution where the nitrogen atom of the amino group attacks the sulfonyl chloride group of dabsyl chloride. This results in the formation of a stable sulfonamide bond and the release of hydrochloric acid. The reaction is typically carried out in a buffered, alkaline environment to neutralize the liberated acid and facilitate the reaction. In addition to the α-amino group, dabsyl chloride can also react with other reactive groups in amino acids, such as the ε-amino group of lysine (B10760008), the phenolic hydroxyl group of tyrosine, and the imidazole (B134444) group of histidine, which can lead to the formation of mono- or bis-dabsyl derivatives.

Optimized Reaction Conditions for Dabsyl-Amino Acid Formation

The efficiency of the dabsylation reaction is influenced by several factors, including temperature, incubation time, the solvent system, and pH.

The derivatization of amino acids with dabsyl chloride is typically performed at elevated temperatures to ensure a complete and rapid reaction. Common incubation temperatures range from room temperature to 70°C. While derivatization at room temperature requires an overnight incubation, increasing the temperature can significantly shorten the reaction time to as little as 15 to 30 minutes. A widely recommended condition is incubation at 70°C for approximately 12 to 20 minutes. It has been observed that temperatures higher than 70°C, such as 80°C, may lead to the degradation of some dabsylated analytes.

Interactive Data Table: Dabsylation Incubation Parameters

| Temperature (°C) | Incubation Time (minutes) | Notes | Reference(s) |

| Room Temperature | Overnight | Slower reaction rate. | |

| 70 | 12-30 | Commonly recommended for efficient derivatization. | |

| 80 | 20 | Potential for analyte degradation. |

The dabsylation reaction is highly pH-dependent and is optimally carried out under alkaline conditions. The pH of the reaction mixture is typically controlled using a buffer solution, such as sodium bicarbonate or sodium borate. The optimal pH range for dabsylation is generally between 8.0 and 10.0. While some studies suggest a narrower optimal range of 8.0 to 8.5, with a specific optimum at pH 8.2, others have found the reaction to be robust within the broader pH 8.0 to 10.0 range. For certain amino acids like histidine, a more specific pH optimum of 8.6 has been identified. The reaction is often performed in an aqueous-organic mixture, with acetonitrile (B52724) or acetone (B3395972) being common organic solvents used to dissolve the dabsyl chloride reagent.

Interactive Data Table: Dabsylation pH and Solvent Conditions

| Parameter | Condition | Notes | Reference(s) |

| pH | 8.0 - 10.0 | Generally effective range. | |

| 8.2 | Cited as optimal in some studies. | ||

| 8.6 | Optimal for Histidine. | ||

| 9.2 | Used in some derivatization protocols. | ||

| Solvent | Acetonitrile | Common solvent for dabsyl chloride. | |

| Acetone | Alternative solvent for dabsyl chloride. | ||

| Buffer | Sodium Bicarbonate | Commonly used to maintain alkaline pH. | |

| Sodium Borate | An alternative buffer for pH control. |

Temperature and Incubation Time Parameters

Comparative Analysis of Dabsyl Derivatization with Alternative Reagents

Dabsyl chloride is often compared to another common derivatizing agent, 5-dimethylaminonaphthalene-1-sulfonyl chloride (dansyl chloride). Both reagents react with primary and secondary amino groups to form stable derivatives suitable for HPLC analysis. However, there are key differences that make one more suitable than the other depending on the application.

Dabsyl derivatives have a major advantage in that they absorb light in the visible region, typically around 436-465 nm. jascoinc.com This allows for detection at a wavelength where interference from other biological compounds that absorb in the UV range is minimized. In contrast, dansyl derivatives absorb in the UV region and are also fluorescent, offering the possibility of highly sensitive fluorescence detection.

The dabsylation procedure is generally faster than dansylation. For instance, dabsylation at 70°C can be completed in about 20 minutes, while dansylation at 40°C typically requires 45 minutes. Furthermore, the dabsylation reaction does not require the use of ammonia (B1221849) to remove excess reagent, which is a necessary and often problematic step in the dansylation process. However, dabsylated compounds tend to be more hydrophobic than their dansylated counterparts, which may require adjustments to the chromatographic separation gradient.

Advantages:

High Stability: Dabsyl-amino acid derivatives are very stable, allowing for reliable and reproducible quantification. jascoinc.com They can be stable for as long as a month at room temperature. jascoinc.com

Specific Detection Wavelength: The absorption maximum of dabsyl derivatives in the visible range (around 436-465 nm) reduces interference from other UV-absorbing compounds present in biological samples.

Simple and Rapid Procedure: The derivatization process is relatively straightforward and can be completed in a shorter time compared to methods like dansylation.

Good Reproducibility and Sensitivity: The method provides good reproducibility and a low limit of detection for amino acid analysis.

Limitations:

Reaction with Other Functional Groups: Dabsyl chloride can react with other functional groups besides the primary amino group, such as phenolic hydroxyl and imidazole groups, which can complicate the resulting chromatogram.

Hydrophobicity of Derivatives: The increased hydrophobicity of dabsylated compounds may necessitate modifications to the HPLC gradient for optimal separation.

Potential for Degradation at High Temperatures: Although the reaction is faster at higher temperatures, there is a risk of degrading certain dabsylated amino acids if the temperature is too high (e.g., 80°C).

Advanced Analytical Methodologies Employing Dabsyl L Tryptophan Derivatives

Chromatographic Techniques for Separation and Quantification

High-performance liquid chromatography (HPLC) is a primary method for the analysis of dabsyl-amino acids. Pre-column derivatization with dabsyl chloride is a widely adopted strategy due to the stability of the resulting derivatives and the sensitivity of detection. This approach allows for the effective separation of multiple amino acid derivatives in a single analytical run.

High-Performance Liquid Chromatography (HPLC) with Pre-column Dabsylation

Pre-column derivatization with dabsyl chloride transforms amino acids into colored compounds that can be easily detected by a UV/VIS detector. This method is noted for its simplicity, reproducibility, and the high stability of the dabsyl-amino acid products, which can be stable for as long as a month at room temperature. The derivatization reaction typically involves incubating the amino acid sample with dabsyl chloride in a buffered solution at an elevated temperature. The resulting dabsylated amino acids are then injected into the HPLC system for separation and quantification.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for separating dabsyl-amino acids. This method utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the dabsyl derivatives and the stationary phase. RP-HPLC systems provide sufficient resolution to separate various physiological amino acids and biogenic amines as their dabsyl derivatives. The use of a simply UV/VIS detector allows for high-sensitivity analysis without interference from other components that absorb in the UV range.

The choice of stationary phase is critical for the successful separation of dabsyl-amino acids. C18 (octadecylsilane) columns are widely used and have proven to be effective for this purpose. These columns consist of silica (B1680970) particles chemically bonded with C18 alkyl chains, creating a non-polar surface. The long carbon chains of the C18 phase provide a high degree of hydrophobicity, which is ideal for retaining and separating the relatively non-polar dabsyl derivatives. The selection of a C18 column often involves considering particle size and column dimensions to optimize separation efficiency and analysis time. For instance, ultra-high-performance liquid chromatography (UHPLC) using C18 columns with smaller particle sizes (e.g., 1.8 µm) can achieve rapid separation of dabsyl amino acids.

| Parameter | Description | Relevance to Dabsyl-Amino Acid Analysis |

| Stationary Phase | C18 (Octadecylsilane) bonded to silica particles. | Provides a non-polar surface for hydrophobic interactions with dabsyl derivatives, enabling effective separation. |

| Particle Size | Typically ranges from 1.8 µm to 5 µm. | Smaller particles lead to higher efficiency and faster analysis times, as seen in UHPLC applications. |

| Column Dimensions | Varies, e.g., 150 mm x 4.6 mm or 50 mm x 3.0 mm. | Dimensions are chosen to balance resolution, analysis time, and solvent consumption. |

The mobile phase in RP-HPLC for dabsyl-amino acid analysis typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The composition of the mobile phase is crucial for achieving optimal separation. Gradient elution, where the concentration of the organic modifier is increased over time, is commonly employed to separate a complex mixture of dabsyl-amino acids with varying polarities.

Optimization of the mobile phase involves adjusting several parameters:

pH of the Buffer: The pH of the aqueous buffer (e.g., sodium acetate (B1210297) or potassium dihydrogen phosphate) can influence the retention times and selectivity of the separation. For instance, the optical selectivity of dabsyl amino acids can increase with the pH of the mobile phase.

Organic Modifier Concentration: The type and concentration of the organic solvent affect the retention of the dabsyl derivatives. Acetonitrile is a frequently used organic modifier.

Gradient Profile: The rate of change in the organic modifier concentration during the gradient elution program is optimized to achieve baseline separation of all dabsyl-amino acid peaks. A well-optimized gradient can separate a large number of dabsyl derivatives in a relatively short time.

A typical gradient might start with a lower concentration of acetonitrile, allowing the more polar dabsyl-amino acids to elute first, and gradually increase the acetonitrile concentration to elute the more non-polar derivatives.

| Mobile Phase Component | Typical Composition | Effect on Separation |

| Buffer | 20-25 mM Sodium Acetate or Potassium Dihydrogen Phosphate (B84403) | Controls pH, which affects the ionization state and retention of analytes. |

| Organic Modifier | Acetonitrile, often mixed with water or methanol. | Increasing concentration reduces retention time of hydrophobic dabsyl derivatives. |

| Gradient Program | A time-based program that varies the ratio of buffer to organic modifier. | Enables the separation of a wide range of dabsyl-amino acids with different polarities in a single run. |

Stationary Phase Selection and Column Chemistry (e.g., C18)

Enantiomeric Resolution of Dabsyl-Amino Acids

The separation of enantiomers (optical isomers) of dabsyl-amino acids is a significant analytical challenge. Chiral separation techniques are required to resolve the D- and L-forms of these derivatives. Several approaches have been developed for the enantiomeric resolution of dabsyl-amino acids, primarily using specialized chromatographic methods.

Ligand-exchange chromatography (CLEC) is a powerful technique for the enantiomeric separation of dabsyl-amino acids. This method is based on the formation of transient diastereomeric complexes between the dabsyl-amino acid enantiomers and a chiral selector, typically a metal ion complex.

In one common approach, a chiral ligand, such as an L-amino acid derivative (e.g., L-benzylproline-Cu(II) chelate), is added to the mobile phase. The separation occurs on a conventional reversed-phase column (e.g., C18). The dabsyl-amino acid enantiomers form ternary complexes with the chiral selector and the metal ion (e.g., Cu(II)). The differing stabilities of these diastereomeric complexes lead to different retention times, allowing for their separation. The mechanism of resolution is attributed to stereospecific interactions, including intramolecular hydrophobic effects.

Ligand-Exchange Chromatography Approaches

Spectroscopic Detection Modalities

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental detection method in liquid chromatography. It operates on the principle that molecules absorb light at specific wavelengths, promoting electrons to higher energy orbitals. The amount of light absorbed is directly proportional to the concentration of the analyte in the light path, a relationship described by the Beer-Lambert law.

A key advantage of using dabsyl chloride as a derivatizing agent is that it imparts a strong chromophore to the target amino acid. Dabsyl-amino acids exhibit strong absorbance in the visible region of the electromagnetic spectrum, far from the UV region where many interfering biological compounds absorb. Specifically, dabsylated amino acids are typically detected by their absorbance at a wavelength of approximately 425 nm . Some studies also report detection at similar wavelengths, such as 450 nm, confirming the utility of this visible region for detection. This specificity allows for the reliable analysis and quantification of dabsylated amino acids with high sensitivity and minimal interference from other sample components.

For applications requiring ultra-high sensitivity, nonlinear laser-based detection methods offer significant advantages over conventional absorbance techniques. One such method is nonlinear laser wave-mixing spectroscopy, which has been demonstrated as a highly sensitive absorption-based detection method for dabsyl-labeled amino acids.

This technique typically uses a laser, such as an argon ion laser operating at 488 nm, as the excitation source to generate a wave-mixing signal. In this process, laser beams are crossed within the sample, creating dynamic gratings that diffract light into a coherent, laser-like signal beam. This signal is measured against a nearly dark background, providing a high signal-to-noise ratio.

The advantages of nonlinear laser detection include:

Exceptional Sensitivity: It allows for the reliable detection of very small absorbance values, reaching zeptomole (10⁻²¹ mole) detection limits for some analytes.

High Signal Collection Efficiency: The signal is a coherent beam, allowing for nearly 100% optical collection efficiency.

Applicability to Non-fluorescing Analytes: As an absorption-based method, it is ideal for chromophoric labels like dabsyl, which are not strongly fluorescent.

These characteristics make nonlinear laser wave-mixing a powerful tool for detecting trace amounts of dabsyl-labeled analytes in complex samples.

It is crucial to distinguish the detection principle of dabsyl derivatives from that of fluorescent derivatives like those formed with dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride). While both are used for pre-column derivatization in HPLC, their spectroscopic properties are fundamentally different.

Dabsyl Chloride creates chromophoric derivatives. These compounds are intensely colored because they absorb light strongly in the visible spectrum. Their detection is based on measuring this absorbance .

Dansyl Chloride creates fluorophoric derivatives. These compounds are fluorescent, meaning they absorb light at a specific excitation wavelength and then emit light at a longer emission wavelength. Their detection relies on measuring this emitted light with a fluorescence detector. For example, dansyl glycine (B1666218) has an excitation wavelength of 324 nm and an emission wavelength of 559 nm.

While both methods enhance detection sensitivity, they operate on different principles. Dabsylation is advantageous for its simplicity and the specificity of detection in the visible range, avoiding interference from naturally fluorescent or UV-absorbing compounds. In contrast, fluorescence detection is often inherently more sensitive than absorbance but requires a dedicated fluorescence detector. A comparative study of different derivatization agents concluded that Dabsyl-Cl is a good alternative for analyses run under weakly acidic or weakly basic conditions.

Table 2: Comparison of Dabsyl and Dansyl Detection Methods

| Feature | Dabsyl Derivatives | Dansyl Derivatives | Reference |

|---|---|---|---|

| Derivatizing Agent | 4-dimethylaminoazobenzene-4'-sulfonyl chloride | 5-dimethylaminonaphthalene-1-sulfonyl chloride | |

| Property of Derivative | Chromophoric (Colored) | Fluorophoric (Fluorescent) | |

| Detection Principle | Light Absorbance | Fluorescence Emission | |

| Typical Detection Wavelength | ~425 nm or ~450 nm (Absorbance) | Ex: ~324 nm, Em: ~559 nm (Fluorescence) | |

| Primary Advantage | Specific detection in the visible region, avoiding common UV interferences. Stable derivative. | Very high sensitivity due to the nature of fluorescence detection. |

Applications of Dabsyl L Tryptophan in Quantitative Amino Acid Research

Determination of L-Tryptophan and Other Amino Acids in Biological Matrices

The dabsyl chloride derivatization method is a robust procedure for the quantitative analysis of amino acids in complex biological samples. Its advantages include a straightforward derivatization process, the high stability of the dabsyl-amino acid products, and specific detection at a wavelength (around 425 nm) where few other compounds absorb, thus minimizing interference.

A high-performance liquid chromatographic (HPLC) procedure utilizing dabsyl chloride allows for the direct measurement of amino acids in human urine. This method involves the direct derivatization of amino acids within the urine sample, followed by separation and quantification using a reversed-phase C18 column. The technique is sensitive enough to reliably analyze amino acids at concentrations as low as 16 mg/L, with on-column detection limits approaching 5 nanograms per sample. This enables the creation of detailed amino acid profiles from small sample volumes, typically around 0.5 mL of urine.

The table below summarizes representative data on the concentrations of various amino acids, including tryptophan, found in human urine using chromatographic methods.

| Amino Acid | Concentration Range in Human Urine (μM) |

| Tryptophan (Trp) | 5–960 |

| Histidine (His) | 5–960 |

| Arginine (Arg) | 5–960 |

| Glycine (B1666218) (Gly) | 5–960 |

| Tyrosine (Tyr) | 5–960 |

| Phenylalanine (Phe) | 5–960 |

| Leucine (Leu) | Detectable levels |

| This table presents a general concentration range found in human urine as determined by HPLC-based methods. Actual concentrations can vary significantly based on individual factors. |

The ability to accurately quantify urinary amino acids using dabsyl chloride has significant clinical implications.

Phenylketonuria (PKU): PKU is an inborn error of metabolism characterized by the inability to properly metabolize the amino acid phenylalanine due to a deficiency in the enzyme phenylalanine hydroxylase. medscape.com This leads to elevated phenylalanine levels in the blood and body fluids. medscape.com The dabsyl chloride derivatization method has been demonstrated as a straightforward procedure for detecting the high concentrations of phenylalanine in the urine of individuals with PKU, aiding in diagnosis and monitoring. In PKU, tyrosine becomes an essential amino acid, and its levels, along with tryptophan, are also monitored.

Cancer Studies: Alterations in amino acid metabolism are a hallmark of many cancers. Tryptophan metabolism, in particular, has gained prominence in cancer research. Studies using dabsyl chloride derivatization have found higher concentrations of urinary tryptophan in some cancer patients compared to healthy controls. For instance, elevated tryptophan levels in saliva have been associated with breast cancer. Profiling amino acids provides insights into the metabolic state of the tumor and has potential applications in early detection and understanding disease pathogenesis. Reduced levels of circulating tryptophan have been observed in colorectal cancer patients, highlighting the importance of this amino acid's metabolic pathways in the disease.

Analysis in Human Urine Samples

Facilitating Research on Tryptophan Metabolism and Related Pathways

By enabling precise quantification, dabsyl-L-tryptophan analysis is instrumental in research on the complex metabolic pathways involving tryptophan. Tryptophan is a precursor for the synthesis of vital neuroactive molecules, including serotonin (B10506) and melatonin, and is also catabolized through the kynurenine (B1673888) pathway, which accounts for about 95% of its degradation.

The ability to accurately measure fluctuations in tryptophan and its metabolites is crucial for understanding their roles in both health and disease. For example, research into the tryptophan-kynurenine pathway is critical in neurodegenerative diseases, psychiatric disorders, and immunology, as an imbalance between neuroprotective and neurotoxic metabolites can occur. In obesity research, altered tryptophan metabolism, characterized by changes in the kynurenine and indole (B1671886) pathways, has been linked to systemic inflammation. The dabsyl derivatization method provides a reliable tool for researchers to track these changes in various biological samples, thereby elucidating the mechanisms of disease and identifying potential therapeutic targets.

Methodological Validation and Performance Characteristics of Dabsyl L Tryptophan Assays

Comprehensive Sample Preparation and Pretreatment Protocols

Effective sample preparation is fundamental to the reliability of any analytical method, aiming to remove interfering substances and ensure the analyte's stability.

For biological samples such as plasma or serum, the removal of high-abundance proteins is a critical first step to prevent column fouling and interference with the analyte signal. Acetonitrile (B52724) precipitation is a commonly employed method. In this technique, a volume of cold acetonitrile is added to the plasma sample, leading to the precipitation of proteins. Following centrifugation, the supernatant containing the analyte of interest, Dabsyl-L-tryptophan, can be collected. Studies have shown this method to be effective, with a high recovery of the parent compound and its metabolites.

Another strategy involves precipitation with acids like trichloroacetic acid. For instance, mixing samples with an internal standard and then precipitating with trichloroacetic acid, followed by centrifugation, effectively prepares the sample for HPLC analysis. Furthermore, solid-phase extraction (SPE) can be utilized for more comprehensive cleanup and to concentrate the analyte.

Derivatization with dabsyl chloride itself is a key part of the sample preparation for enhancing detection. This process is typically carried out in an alkaline buffer, such as a carbonate buffer with a pH between 8.5 and 9.5, and often requires incubation at elevated temperatures, for example, 70°C for 15–30 minutes, to ensure complete reaction. The resulting dabsylated amino acids are stable and can be readily detected in the visible wavelength range.

The stability of L-tryptophan and its derivatives in samples is crucial for accurate quantification. Studies have investigated the stability of tryptophan under various storage conditions. For instance, stock solutions of L-tryptophan, once prepared, are recommended to be aliquoted and frozen at -20°C, where they can remain stable for up to 3 months. One study found that for tryptophan, storage at different temperatures did not result in significant changes, regardless of whether it was dissolved in dilute hydrochloric acid or ultrapure water. However, the stability can be matrix-dependent. In a study on food models, tryptophan showed only minor losses when stored with oxidizing lipids, in contrast to significant losses of lysine (B10760008) and methionine. When subjected to alkali treatment, however, a notable decrease in chemically-determined tryptophan was observed.

For dabsylated amino acids, their stability is a noted advantage of the dabsylation method. This inherent stability simplifies sample handling and allows for more flexibility in the analytical workflow.

Strategies for Protein Precipitation and Interference Removal

Evaluation of Analytical Performance Parameters

The validation of an analytical method involves the assessment of several key performance parameters to ensure its suitability for the intended purpose.

Linearity demonstrates that the assay response is directly proportional to the analyte concentration over a specific range. For this compound assays, linearity is typically established by analyzing a series of standard solutions at different concentrations.

| Analyte | Method | Linear Range | Correlation Coefficient (R²) | Source |

| L-tryptophan | HPLC-UV | 2.5 - 15.0 µg/mL | - | |

| This compound | HPLC-DAD | - | >0.98 | |

| L-tryptophan | HPLC-FLD | 0.1 - 2.5 µg/mL | - | |

| L-tryptophan | ECL | 0.005 - 1 µM | - | |

| Free Amino Acids (inc. Trp) | RP-HPLC-DAD | 5 - 80 µM | 0.9954–0.9991 | |

| Tryptophan | UHPLC-FLD | - | - | |

| 19 Amino Acids (inc. Trp) | HPLC-UV | - | ≥0.999 |

This table presents linearity data from various studies on L-tryptophan and its derivatives.

For example, one HPLC-fluorescence detection method for unbound L-tryptophan demonstrated a linear relationship between peak-area ratios and concentrations in the range of 0.1 µg/mL to 2.5 µg/mL. Another study using electrochemiluminescence (ECL) showed a direct linear response to L-tryptophan concentration in the range of 0.005 to 1 µM. A method for free amino acids, including tryptophan, using RP-HPLC-DAD established linearity within a concentration range of 5–80 µM, with excellent correlation coefficients (R²) between 0.9954 and 0.9991.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

| Method | LOD | LOQ | Source |

| Spectrofluorometry | 0.116 ppm | 0.35 ppm | |

| ECL | 0.4 nM | 1.4 nM | |

| UHPLC-FLD | 0.011 ng/µL | 0.029 ng/µL | |

| HPLC-UV | 0.057-0.534 µg/mL | 0.235-1.849 µg/mL |

This table showcases the LOD and LOQ values for L-tryptophan determination using different analytical techniques.

A spectrofluorometric method for L-tryptophan reported an LOD of 0.116 ppm and an LOQ of 0.35 ppm. A highly sensitive electrochemiluminescence (ECL) method achieved an LOD of 0.4 nM and an LOQ of 1.4 nM in phosphate (B84403) buffer saline. An ultra-high-performance liquid chromatography with fluorescence detection (UHPLC-FLD) method for tryptophan in yogurt determined the LOD and LOQ to be 0.011 ng/µL and 0.029 ng/µL, respectively. For a broader analysis of 19 amino acids, including tryptophan, using HPLC-UV, the LOD and LOQ were in the ranges of 0.057-0.534 µg/mL and 0.235-1.849 µg/mL, respectively.

Precision refers to the closeness of agreement among a series of measurements from the same homogeneous sample, while accuracy indicates the closeness of the measured value to the true value. Reproducibility assesses the precision under different conditions (e.g., different days, analysts, or laboratories).

Precision is often evaluated at two levels:

Intra-day precision (repeatability): Assesses variability within the same day.

Inter-day precision (intermediate precision): Assesses variability across different days.

Accuracy is typically determined through recovery studies by analyzing samples spiked with a known amount of the analyte.

| Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Source |

| HPLC-UV | < values in Table 2 | < values in Table 2 | 99.54% - 104.13% | |

| Spectrofluorometry | 0.5% - 1.8% | 2.18% - 3.74% | 95% - 96% | |

| HPLC-FLD | < 10% | < 15% | < 12% (as %DFN) | |

| HPLC-UV | - | - | >91% |

This table summarizes the precision and accuracy data for various L-tryptophan assay methods. %RSD refers to the relative standard deviation, and %DFN refers to the percent difference from nominal.

One HPLC-UV method for tryptophan in plasma demonstrated intra- and inter-day precision for three different concentrations, with accuracy ranging from 99.54% to 104.13%. A spectrofluorometric method showed intra-assay precision with a relative standard deviation (RSD) between 0.5% and 1.8%, and intermediate precision with an RSD between 2.18% and 3.74%. The accuracy for this method was found to be in the range of 95-96%. An HPLC-fluorescence method for unbound L-tryptophan reported intra-assay precision of less than 10% and inter-assay precision of less than 15%, with accuracy (expressed as percent difference from nominal) of less than 12%. A validated HPLC-UV method for 19 amino acids, including tryptophan, reported high recovery rates of over 91%.

Specificity and Selectivity against Endogenous Compounds

The derivatization of L-tryptophan with 4-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride) to form this compound is a critical step in enhancing the specificity and selectivity of its quantification, particularly in complex biological matrices. The inherent challenges in analyzing endogenous compounds like L-tryptophan stem from their presence at low concentrations and the potential for interference from structurally similar molecules.

Derivatization with dabsyl chloride improves chromatographic behavior and detection sensitivity. The resulting this compound derivative exhibits improved peak shape and intensity in liquid chromatography (LC) methods, which aids in its separation from other endogenous compounds. However, the definitive identification and quantification of this compound can still be challenging due to the presence of isobaric and isomeric compounds, which have the same mass or chemical formula but different structures.

Research has shown that while derivatization significantly improves analysis, the selectivity of the assay must be rigorously validated against other potentially interfering endogenous compounds. These often include other amino acids and indole (B1671886) derivatives that are structurally related to tryptophan.

A key aspect of validating an assay's specificity is to test its ability to distinguish the analyte from a panel of relevant endogenous compounds. In the context of L-tryptophan analysis, these compounds often include its own metabolites and other neurotransmitters. For example, without derivatization, the fragmentation of compounds like tryptophan, serotonin (B10506), and dopamine (B1211576) in mass spectrometry can yield non-specific fragments, making unequivocal identification difficult. The use of dabsyl derivatization helps to create more unique and stable ions, thereby enhancing specificity.

Studies on L-tryptophan assays have demonstrated good selectivity against other indolic compounds such as serotonin, 3-methylindole, tryptamine, and indole. The selectivity in these cases is often attributed to the unique chemical properties conferred by the functional groups on the tryptophan molecule, which influence its reaction and chromatographic separation even after derivatization.

The table below summarizes findings on the selectivity of tryptophan assays against various endogenous compounds, a principle that is fundamental to the specific analysis of this compound.

| Analyte | Potentially Interfering Endogenous Compound | Observation/Methodology | Reference |

|---|---|---|---|

| L-Tryptophan | Serotonin, 3-Methylindole, Tryptamine, Indole | Good selectivity observed in an electrochemiluminescence (ECL) detection method. The selectivity is attributed to the unique structure of tryptophan's carboxylic group at physiological pH. | |

| L-Tryptophan (as Dabsyl derivative) | Dopamine, L-DOPA, Serotonin, Tyrosine, Noradrenaline | Derivatization with Dabsyl-Cl improved chromatographic peak shape and intensity, enhancing separation and sensitive detection via multidimensional liquid chromatography. | |

| L-Tryptophan | Tyrosine, Glutamic acid, GABA, Serotonin, Melatonin | Direct analysis by MALDI MS/MS was not possible due to non-specific fragmentation. Chemical derivatization is proposed to improve specificity. |

Implementation of Internal Standard Methodologies for Enhanced Reliability

The use of an internal standard (IS) is a cornerstone of reliable quantitative analysis in chromatography, including assays for this compound. An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known concentration to both calibration standards and unknown samples before processing. Its purpose is to correct for the potential loss of analyte during sample preparation and for variations in injection volume and instrument response.

For an internal standard to be effective in a this compound assay, it should ideally meet several criteria:

It should not be naturally present in the biological sample being analyzed.

It should have a similar derivatization efficiency with dabsyl chloride as L-tryptophan.

It should exhibit similar chromatographic retention behavior to this compound but be sufficiently resolved from it and other sample components.

It must be stable throughout the entire analytical procedure.

In the analysis of tryptophan and other amino acids, several compounds have been successfully employed as internal standards. The choice of IS often depends on the specific analytical technique being used (e.g., HPLC-UV, LC-MS) and the complexity of the sample matrix.

A common strategy is to use a structural analog of the analyte or a stable isotope-labeled version of the analyte itself. For instance, in tryptophan analysis, compounds like 5-methyltryptophan and 3-nitro-L-tyrosine have been utilized. 5-methyltryptophan is particularly useful as it can compensate for losses during the hydrolysis step sometimes required in sample preparation. In methods involving derivatization with reagents like dabsyl chloride, other amino acids not typically found in the sample or that are well-separated chromatographically, such as norleucine or α-aminocaprylic acid, have also been used.

The table below presents examples of internal standards used in the analysis of tryptophan and related compounds, highlighting the principles applicable to this compound assays.

| Analyte(s) | Internal Standard Used | Analytical Method | Rationale/Key Finding | Reference |

|---|---|---|---|---|

| Tryptophan | 5-Methyltryptophan | HPLC with fluorescence detection | Added to compensate for losses during alkaline hydrolysis with barium hydroxide. | |

| Tryptophan and its metabolites | 3-Nitro-L-tyrosine, 6-Methyltryptophan | LC-based methods | Used to normalize for matrix effects and improve accuracy and reproducibility. | |

| Tryptophan, Dopamine, Serotonin, etc. (as Dabsyl derivatives) | Tyramine | Multidimensional Liquid Chromatography | Included in an assay for multiple neurotransmitters derivatized with Dabsyl-Cl. | |

| Amino Acids (general) | α-Aminocaprylic acid | Reversed-phase HPLC after derivatization | Chosen because its peak lies between lysine and other amino acids, providing good chromatographic separation. | |

| Amino Acids (as Dansyl derivatives) | Norleucine | Reversed-phase HPLC | Added to the sample before derivatization with dansyl chloride. |

Future Directions and Emerging Research Avenues for Dabsyl L Tryptophan

Development of Novel Automated and High-Throughput Dabsyl-Based Assays

A significant trend in analytical chemistry is the development of automated and high-throughput assays to accelerate research and diagnostics. Dabsyl chloride's straightforward and reproducible derivatization process makes it an excellent candidate for these advanced applications. Future research is focused on integrating dabsylation reactions into automated platforms for the rapid analysis of amino acids in various complex matrices, such as biological fluids and food products.

The development of high-throughput screening (HTS) assays is a key area of interest. For instance, fluorescence-based quantitative assays that are universally applicable to all proteins are being developed. These assays can be optimized for different proteins and allow for the rapid and sensitive determination of various parameters, which is also applicable to screening small molecules that modulate protein interactions. The stability of dabsyl derivatives is a significant advantage in automated systems, where samples may need to remain stable for extended periods before analysis.

Table 1: Comparison of Derivatization Methods for Amino Acid Analysis

| Feature | Dabsyl Chloride | Dansyl Chloride | Phenylisothiocyanate (PITC) | o-Phthalaldehyde (OPA) |

| Stability of Derivative | Very good | Prone to degradation | Stable | Unstable |

| Detection Method | UV-Vis (425-465 nm) | Fluorescence | UV (254 nm) | Fluorescence |

| Reaction Conditions | Elevated temperature (e.g., 70°C) | Elevated temperature | Room temperature | Room temperature |

| Suitability for Automation | High | Moderate | High | Moderate |

| Interference | Minimal in visible region | Potential for interference | Potential for interference | Potential for interference |

Exploration of Dabsyl-L-tryptophan in Multidimensional Chromatography

Multidimensional chromatography is a powerful technique for separating complex mixtures by utilizing multiple separation mechanisms. The use of this compound in two-dimensional liquid chromatography (2D-LC) is a promising area of research. Derivatization with dabsyl chloride can improve the chromatographic behavior and detection of challenging analytes like neurotransmitters, which include tryptophan derivatives.

In 2D-LC, the dabsylated sample is subjected to a first dimension of separation, and then fractions are transferred to a second dimension with a different separation mechanism. This approach significantly increases peak capacity and resolution, allowing for the separation of structurally similar compounds that may co-elute in a single-dimension separation. Research has shown that derivatization with dabsyl chloride improves peak shape and intensity, aiding in the sensitive detection of compounds like tryptophan. This is particularly valuable in metabolomics and proteomics, where comprehensive profiling of complex biological samples is required.

Potential for this compound in Sensing and Bio-Imaging Probes

The unique photophysical properties of the dabsyl group, specifically its nature as a dark quencher, open up possibilities for its use in the development of novel sensors and bio-imaging probes. The dabsyl moiety can efficiently quench the fluorescence of a nearby fluorophore through Förster Resonance Energy Transfer (FRET). This principle can be harnessed to design "turn-on" fluorescent probes where a change in the environment, such as the binding of an analyte or enzymatic cleavage, separates the dabsyl quencher from the fluorophore, resulting in a detectable fluorescent signal.

L-tryptophan itself is an intrinsic fluorophore, and its fluorescence is sensitive to its local environment. While dabsylation quenches this intrinsic fluorescence, the this compound conjugate can be incorporated into larger molecular constructs for sensing applications. For example, peptides or oligonucleotides containing this compound could be designed as probes for detecting specific enzymes or nucleic acid sequences.

Furthermore, the development of fluorescent nanoparticles and quantum dots for bioimaging is a rapidly advancing field. Chiral quantum dots functionalized with amino acids have shown potential as fluorescent sensors. While not directly involving this compound, this research highlights the potential for creating sophisticated bio-imaging tools based on the interactions of amino acid derivatives. Future work could explore the integration of the dabsyl group's quenching ability into such nanosystems for developing highly specific and sensitive bio-probes.

Q & A

Q. What are the methodological considerations for derivatizing L-tryptophan with Dabsyl chloride in HPLC analysis?

Derivatization of L-tryptophan with Dabsyl chloride enhances UV detection sensitivity in HPLC. Critical steps include maintaining a pH of 9.0–9.5 during reaction, using a borate buffer, and optimizing reaction time (30–60 min at 70°C). Post-derivatization, samples should be protected from light to prevent photodegradation. Analytical validation requires a calibration curve with standards (e.g., 1–100 μM) and quality controls to ensure linearity (R² > 0.99) .

Q. How can researchers address variability in Dabsyl-L-tryptophan recovery rates during sample preparation?

Variability often arises from incomplete derivatization or matrix interference. To mitigate this:

Q. What HPLC parameters are optimal for separating this compound from complex biological matrices?

Recommended conditions:

- Column : C18 reversed-phase (e.g., 250 mm × 4.6 mm, 5 μm particle size).

- Mobile phase : Gradient of acetonitrile (20%–60%) and 0.1% trifluoroacetic acid over 20 min.

- Flow rate : 1.0 mL/min.

- Detection : UV absorbance at 420–450 nm. System suitability tests (e.g., peak symmetry, retention time consistency) must precede sample runs .

Advanced Research Questions

Q. How does this compound’s stability differ under varying storage conditions, and what protocols ensure long-term integrity?

Stability is pH- and temperature-dependent. For long-term storage:

Q. What mechanisms explain contradictory findings in tryptophan catabolism studies involving IDO/TDO pathways?

Discrepancies arise from tissue-specific enzyme expression. While indoleamine 2,3-dioxygenase (IDO) dominates in immune cells and tumors, tryptophan 2,3-dioxygenase (TDO) is liver-specific but also active in gliomas. Experimental designs must:

Q. How can researchers reconcile conflicting data on plasma tryptophan levels in depression studies?

Meta-analyses show reduced plasma tryptophan in unmedicated depressive patients (Hedges’ g = −0.84). Contradictions arise from:

Q. What experimental models best elucidate this compound’s role in aryl hydrocarbon receptor (AHR)-mediated immune modulation?

Co-culture systems with T cells and dendritic cells are ideal. Key steps:

Q. How should researchers design studies to evaluate tryptophan’s dual role in fetal development and maternal immune tolerance?

Longitudinal animal models (e.g., pregnant IDO-knockout mice) are critical. Track:

- Fetal outcomes : Weight, placental histology.

- Immune markers : Maternal T cell subsets (CD4+/CD8+ ratios, Tregs).

- Metabolites : Serum tryptophan/kynurenine ratios via HPLC. Supplement with tryptophan-enriched diets to test rescue effects .

Methodological Guidance for Data Contradictions

Q. What statistical approaches resolve variability in tryptophan depletion experiments?

Q. How can in vitro and in vivo models be harmonized to study tryptophan’s immunometabolic effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。